molecular formula C35H56N8O6 B12724216 Gramicidin J2 CAS No. 484-41-3

Gramicidin J2

Cat. No.: B12724216
CAS No.: 484-41-3
M. Wt: 684.9 g/mol
InChI Key: WFNWVXVVJCQFTO-ZUTQKEBKSA-N
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Description

Gramicidin J2 is a cyclic polypeptide antibiotic produced by the bacterium Bacillus brevis. It is part of the gramicidin family, which includes several other compounds such as gramicidin A, B, C, and S. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria. Its unique structure and mode of action make it a valuable compound in the field of antibiotic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gramicidin J2 can be synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise assembly of amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The final cyclization step is often achieved using high-dilution techniques to promote intramolecular cyclization over intermolecular polymerization .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus brevis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Gramicidin J2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various analogs with substituted amino acid residues .

Scientific Research Applications

Gramicidin J2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

    Biology: Employed in studies of membrane permeability and ion channel formation.

    Medicine: Investigated for its potential as an antibiotic against resistant bacterial strains.

    Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

Gramicidin J2 exerts its effects by forming ion channels in the lipid bilayers of bacterial cell membranes. This disrupts the membrane potential and leads to the leakage of essential ions and molecules, ultimately causing cell death. The compound specifically targets the lipid bilayer, making it effective against a wide range of bacterial pathogens .

Comparison with Similar Compounds

Uniqueness of Gramicidin J2: this compound is unique due to its specific cyclic structure and the presence of distinct amino acid residues that contribute to its antimicrobial activity. Unlike linear gramicidins, the cyclic nature of this compound provides enhanced stability and resistance to enzymatic degradation .

Properties

CAS No.

484-41-3

Molecular Formula

C35H56N8O6

Molecular Weight

684.9 g/mol

IUPAC Name

(3R,6R,9S,12S,15R,18S)-9,15-bis(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C35H56N8O6/c1-21(2)19-26-32(46)41-27(20-23-11-6-5-7-12-23)35(49)43-18-10-15-28(43)33(47)38-25(14-9-17-37)31(45)42-29(22(3)4)34(48)39-24(13-8-16-36)30(44)40-26/h5-7,11-12,21-22,24-29H,8-10,13-20,36-37H2,1-4H3,(H,38,47)(H,39,48)(H,40,44)(H,41,46)(H,42,45)/t24-,25+,26+,27+,28-,29-/m0/s1

InChI Key

WFNWVXVVJCQFTO-ZUTQKEBKSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3

Origin of Product

United States

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